4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a fluorinated organic compound It is characterized by the presence of a trifluoromethyl group and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a trifluoromethyl ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl group but has a phenyl group instead of the tetrahydroisoquinoline moiety.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Similar in structure but contains a naphthyl group.
Uniqueness
4,4,4-Trifluoro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is unique due to the presence of the tetrahydroisoquinoline moiety, which can impart specific biological activity and chemical reactivity not seen in its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H14F3NO |
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Molecular Weight |
257.25 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4,4,4-trifluorobutan-1-one |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)7-5-12(18)17-8-6-10-3-1-2-4-11(10)9-17/h1-4H,5-9H2 |
InChI Key |
RRUSAAYBHKNTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC(F)(F)F |
Origin of Product |
United States |
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